molecular formula C19H20N2O4 B4011454 N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

Cat. No. B4011454
M. Wt: 340.4 g/mol
InChI Key: ZOHYGEVVJCHUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including Mannich condensation and the use of sodium tetrahydride borate for reduction, showcasing the complexity of synthesizing intricate organic molecules. Such procedures highlight the careful manipulation of functional groups to achieve desired structures, which may relate to the synthesis of the discussed compound (Mukhtorov et al., 2018).

Molecular Structure Analysis

Molecular structure determination often involves spectroscopic techniques, as seen in the characterization of similar organic compounds. These techniques can reveal the presence of specific functional groups and the overall molecular geometry, which are crucial for understanding the behavior and reactivity of the compound (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of similar acetamide derivatives is influenced by their functional groups. For instance, the presence of nitro, carbonyl, and amino groups in a compound's structure can significantly affect its reactivity, allowing for further functionalization through various chemical reactions (Mukhtorov et al., 2018).

Physical Properties Analysis

The physical properties of compounds like the one are often deduced from their molecular structure. For example, crystalline structure and solubility are influenced by molecular geometry and functional groups, which can be analyzed through X-ray crystallography and solubility tests (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are pivotal for understanding the compound's potential applications and safety. Such properties can be explored through experimental studies and theoretical chemical analysis methods, providing insight into the molecule's behavior in chemical reactions (Arjunan et al., 2012).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-10(22)11-3-2-4-14(8-11)20-15(23)9-21-18(24)16-12-5-6-13(7-12)17(16)19(21)25/h2-4,8,12-13,16-17H,5-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYGEVVJCHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 5
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

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